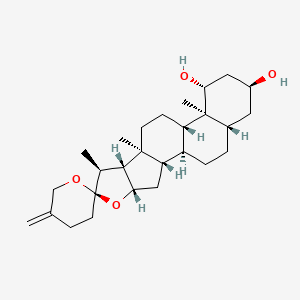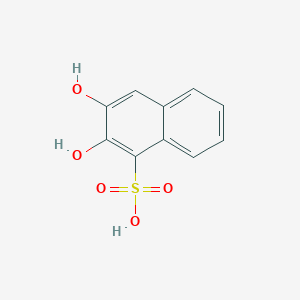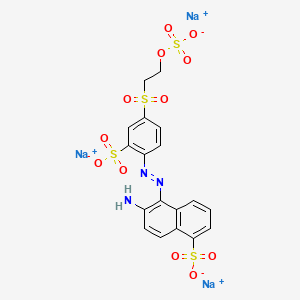![molecular formula C14H18N2O2 B14415615 Methyl 3-[benzyl(cyanomethyl)amino]butanoate CAS No. 84638-98-2](/img/structure/B14415615.png)
Methyl 3-[benzyl(cyanomethyl)amino]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[benzyl(cyanomethyl)amino]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a cyanomethyl group, and an amino group attached to a butanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[benzyl(cyanomethyl)amino]butanoate typically involves the reaction of benzyl cyanide with an appropriate ester derivative. One common method is the nucleophilic substitution reaction where benzyl cyanide reacts with methyl 3-bromobutanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
Methyl 3-[benzyl(cyanomethyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanomethyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-[benzyl(cyanomethyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-[benzyl(cyanomethyl)amino]butanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, affecting cellular functions. The exact molecular targets and pathways depend on the specific context of its application.
類似化合物との比較
Similar Compounds
- Methyl 3-[benzylamino]butanoate
- Methyl 3-[cyanomethylamino]butanoate
- Methyl 3-[benzyl(cyanomethyl)amino]propanoate
Uniqueness
Methyl 3-[benzyl(cyanomethyl)amino]butanoate is unique due to the presence of both benzyl and cyanomethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications that may not be possible with similar compounds.
特性
CAS番号 |
84638-98-2 |
|---|---|
分子式 |
C14H18N2O2 |
分子量 |
246.30 g/mol |
IUPAC名 |
methyl 3-[benzyl(cyanomethyl)amino]butanoate |
InChI |
InChI=1S/C14H18N2O2/c1-12(10-14(17)18-2)16(9-8-15)11-13-6-4-3-5-7-13/h3-7,12H,9-11H2,1-2H3 |
InChIキー |
SKRWNEIVFJUNNN-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)OC)N(CC#N)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)
![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)
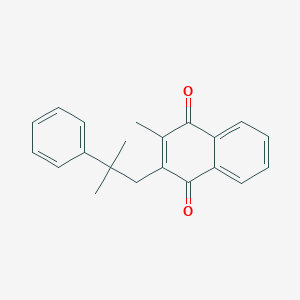
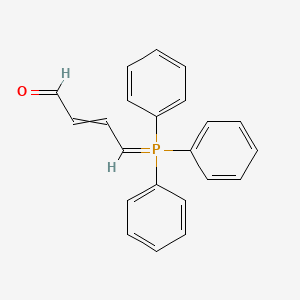
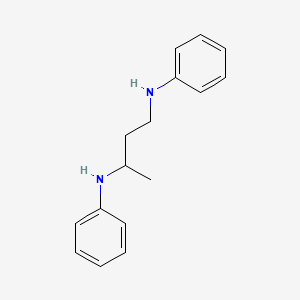
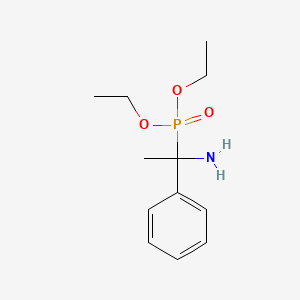
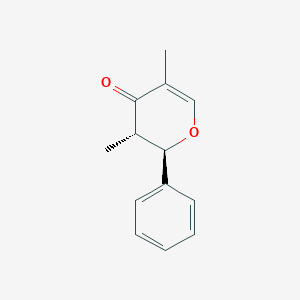
![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
